3,5-Difluorocinnamic acid
Overview
Description
3,5-Difluorocinnamic acid is an organic compound with the molecular formula C₉H₆F₂O₂ and a molecular weight of 184.14 g/mol . It is a derivative of cinnamic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 3 and 5.
Mechanism of Action
Target of Action
3,5-Difluorocinnamic acid, also known as trans-3,5-Difluorocinnamic acid, is a chemical compound with the formula C9H6F2O2 It’s known to cause irritation to the skin and eyes, and it can also affect the respiratory system .
Mode of Action
It has been used in the synthesis of “unnatural” flavonoids and stilbenes inEscherichia coli
Biochemical Pathways
Given its use in the synthesis of flavonoids and stilbenes , it may be involved in the phenylpropanoid pathway, which is responsible for the production of these compounds.
Result of Action
It’s known to cause irritation to the skin and eyes, and can affect the respiratory system . .
Biochemical Analysis
. .
Molecular Mechanism
The molecular mechanism of action of 3,5-Difluorocinnamic acid is not well-defined. It’s known that the compound can participate in the synthesis of flavonoids and stilbenes
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It’s known that the compound is involved in the synthesis of flavonoids and stilbenes
Preparation Methods
3,5-Difluorocinnamic acid can be synthesized through several methods. One common synthetic route involves the use of halogenated intermediates. For instance, 3,5-difluorophenylacetic acid can be synthesized from 3,5-difluoro-bromobenzene through a Grignard reaction followed by hydrolysis and reduction. Another method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions .
Chemical Reactions Analysis
3,5-Difluorocinnamic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing fluorine atoms activates the aromatic ring towards electrophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Photodimerization: Under specific conditions, such as high pressure, this compound can undergo [2+2] photodimerization.
Common reagents used in these reactions include halogenated intermediates, Grignard reagents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Difluorocinnamic acid has several scientific research applications:
Comparison with Similar Compounds
3,5-Difluorocinnamic acid can be compared with other cinnamic acid derivatives, such as:
4-Fluorocinnamic acid: Similar structure but with a single fluorine atom at the 4-position.
2-Fluorocinnamic acid: Fluorine atom at the 2-position, affecting its reactivity differently.
3,4-Dimethoxycinnamic acid: Contains methoxy groups instead of fluorine, leading to different chemical properties.
The uniqueness of this compound lies in the presence of two fluorine atoms, which significantly alter its physical and chemical properties compared to other cinnamic acid derivatives.
Properties
IUPAC Name |
(E)-3-(3,5-difluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAWRXICVNIUGY-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84315-23-1, 147700-58-1 | |
Record name | trans-3,5-Difluorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-3,5-Difluorocinnamic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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